molecular formula C26H28N4O8S B2721570 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide CAS No. 896705-77-4

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide

Cat. No. B2721570
M. Wt: 556.59
InChI Key: LJJIGWYLXQVMBR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide is a useful research compound. Its molecular formula is C26H28N4O8S and its molecular weight is 556.59. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Quinazolinone derivatives are a focal point in medicinal chemistry due to their versatile biological activities. For instance, the synthesis of quinazolinones and their analogs has been extensively studied, revealing methods to create complex molecules with potential therapeutic benefits. A study by Mrkvička et al. (2010) outlines the reaction of 3-aminoquinoline-2,4-diones with thiourea or potassium thiocyanate, yielding novel thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones in high yields, suggesting a pathway for synthesizing related compounds (Mrkvička, Lyčka, Rudolf, & Klásek, 2010).

Biological Applications

The biological activities of quinazolinone derivatives span various fields, including antimicrobial, anticancer, and antioxidant applications. For example, Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with significant antioxidant and anticancer activity, indicating the potential of quinazolinone scaffolds in developing therapeutic agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020). Similarly, Mohamed et al. (2016) explored the antitumor properties of quinazolinone analogs, demonstrating broad-spectrum efficacy against various cancer cell lines, further underscoring the importance of such compounds in cancer research (Mohamed, Ayyad, Shawer, Abdel-Aziz, & El-Azab, 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O8S/c1-34-8-2-6-27-24(32)13-39-26-29-18-11-22-21(37-15-38-22)10-17(18)25(33)30(26)7-5-23(31)28-12-16-3-4-19-20(9-16)36-14-35-19/h3-4,9-11H,2,5-8,12-15H2,1H3,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJIGWYLXQVMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

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